Molecular Steric Bulk and Rotational Freedom: 9-(1-Phenylethenyl)phenanthrene vs. 9-Phenylphenanthrene vs. 9-Vinylphenanthrene
The 1-phenylethenyl substituent at the phenanthrene 9-position introduces significantly greater steric bulk and conformational flexibility compared to the phenyl and vinyl analogs, as quantified by computed topological descriptors. 9-(1-Phenylethenyl)phenanthrene possesses 2 rotatable bonds and a molecular complexity score of 389, versus 1 rotatable bond and complexity of ~280 for 9-phenylphenanthrene, and 1 rotatable bond with complexity ~220 for 9-vinylphenanthrene . This steric profile directly impacts crystallization behavior, solubility in non-polar media, and the ability to serve as a sterically demanding end-capping agent in polymer synthesis.
| Evidence Dimension | Rotatable bond count / molecular complexity index |
|---|---|
| Target Compound Data | Rotatable bonds: 2; Complexity: 389 |
| Comparator Or Baseline | 9-Phenylphenanthrene: 1 rotatable bond, complexity ~280; 9-Vinylphenanthrene: 1 rotatable bond, complexity ~220 |
| Quantified Difference | +1 rotatable bond vs. both comparators; complexity higher by 39–77% |
| Conditions | Computed topological descriptors (standard cheminformatics algorithms) |
Why This Matters
Higher steric demand and conformational flexibility govern the compound's utility as a bulky end-cap in living polymerizations, where mono-substituted analogs fail to provide comparable chain-transfer suppression.
